An In-depth Technical Guide to 4H-3,1-Benzoxazine: Chemical Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4H-3,1-Benzoxazine: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 4H-3,1-benzoxazine and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, particularly as potent inhibitors of serine proteases.
Chemical Structure and Core Properties
4H-3,1-Benzoxazine is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a 1,3-oxazine ring. The core structure, designated as 4H-3,1-benzoxazine, is the foundational scaffold for a wide array of derivatives, most notably the 4H-3,1-benzoxazin-4-ones. These derivatives, where a carbonyl group is present at the 4-position, are particularly significant for their biological activities.
Caption: General chemical structure of the 4H-3,1-Benzoxazine core.
Physicochemical Properties
Quantitative data for the parent 4H-3,1-benzoxazine is limited, with research primarily focusing on its more stable and synthetically accessible derivatives. Below is a summary of available data for key derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methyl-4H-3,1-benzoxazin-4-one | C₉H₇NO₂ | 161.16 | 79-83 | Not available |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | 123-125 | 189-192 (at 8 mmHg) |
| Isatoic Anhydride (B1165640) (4H-3,1-Benzoxazine-2,4(1H)-dione) | C₈H₅NO₃ | 163.13 | 243 (decomposes) | 350-360 |
Spectroscopic Data
The structural elucidation of 4H-3,1-benzoxazin-4-one derivatives is primarily achieved through spectroscopic methods.
Table 2: Spectroscopic Data for Selected 4H-3,1-Benzoxazin-4-one Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 2.4 (s, 3H, CH₃), 7.4-8.2 (m, 4H, Ar-H) | 21.0 (CH₃), 117.9, 127.9, 128.9, 130.0, 136.5, 146.8 (Ar-C), 160.5 (C=O), 161.8 (C=N) | ~1760 (C=O), ~1640 (C=N) |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | 7.5-8.4 (m, 9H, Ar-H) | 118.0, 127.5, 128.8, 129.2, 130.5, 132.0, 134.0, 137.0, 146.5 (Ar-C), 159.8 (C=O), 162.5 (C=N) | ~1765 (C=O), ~1610 (C=N) |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one[1] | 6.55 (dd, 1H), 7.30 (d, 1H), 7.41–7.46 (m, 1H), 7.64 (d, 2H), 7.72–7.78 (m, 1H), 8.14 (dd, 1H) | 112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62 | Not specified |
Synthesis of 4H-3,1-Benzoxazin-4-ones
Several synthetic routes to 4H-3,1-benzoxazin-4-ones have been developed, with the most common starting from anthranilic acid and its derivatives.
Caption: A generalized workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Experimental Protocols
1. Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride [2][3]
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Materials: Anthranilic acid, Acetic anhydride.
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Procedure:
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A mixture of anthranilic acid (1 equivalent) and an excess of acetic anhydride (e.g., 10-15 equivalents) is refluxed for 2-3 hours.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, the excess acetic anhydride is removed under reduced pressure.
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The resulting residue is triturated with a non-polar solvent like petroleum ether to precipitate the product.
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The solid product is collected by filtration and can be recrystallized from a suitable solvent such as ethanol (B145695) to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.
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2. Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride [4][5][6][7]
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Materials: Anthranilic acid, Benzoyl chloride, Pyridine (as solvent and base).
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Procedure:
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Anthranilic acid (1 equivalent) is dissolved in pyridine.
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Benzoyl chloride (2 equivalents) is added dropwise to the solution, typically at room temperature or with cooling.
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The reaction mixture is stirred for several hours at room temperature.
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The mixture is then poured into ice-water to precipitate the product.
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The solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
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The crude product is dried and can be recrystallized from a solvent mixture like ethanol/water to afford pure 2-phenyl-4H-3,1-benzoxazin-4-one.
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Biological Activity and Therapeutic Potential
Derivatives of 4H-3,1-benzoxazin-4-one exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[8][9][10] A significant area of research has focused on their role as inhibitors of serine proteases.
Inhibition of Serine Proteases
4H-3,1-Benzoxazin-4-ones are potent, mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G.[11][12] These enzymes are implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[13]
Mechanism of Inhibition:
The inhibitory action of 4H-3,1-benzoxazin-4-ones involves the acylation of the active site serine residue of the protease. The benzoxazinone (B8607429) acts as a "suicide substrate" or an irreversible inhibitor.
References
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]
- 11. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elastase Function and Importance [sigmaaldrich.com]
